2-Amino-5-fluoropyridine

Catalog No.
S672262
CAS No.
21717-96-4
M.F
C5H5FN2
M. Wt
112.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoropyridine

CAS Number

21717-96-4

Product Name

2-Amino-5-fluoropyridine

IUPAC Name

5-fluoropyridin-2-amine

Molecular Formula

C5H5FN2

Molecular Weight

112.10 g/mol

InChI

InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)

InChI Key

YJTXQLYMECWULH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=NC=C1F)N

The exact mass of the compound 2-Amino-5-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-fluoropyridine (CAS: 21717-96-4) is a specialized fluorinated heterocyclic building block utilized in pharmaceutical procurement, agrochemical development, and advanced materials synthesis. Featuring a primary amine at the 2-position and a strongly electron-withdrawing fluorine atom at the 5-position, this compound serves as a critical precursor for synthesizing complex pharmacophores, including hinge-binding motifs in kinase inhibitors and dual orexin receptor antagonists [1]. With a molecular weight of 112.11 g/mol and a consensus LogP of approximately 1.17, it offers a distinct physicochemical profile that balances aqueous solubility with lipid membrane permeability, making it a high-priority target for material selection in hit-to-lead optimization and scale-up manufacturing [2].

Procurement teams may attempt to substitute 2-amino-5-fluoropyridine with the unhalogenated 2-aminopyridine or the heavier 2-amino-5-chloropyridine, but such substitutions fundamentally alter both process chemistry and end-product viability. Replacing the 5-fluoro group with hydrogen leaves the aromatic ring vulnerable to rapid cytochrome P450-mediated oxidation, drastically reducing the metabolic half-life of downstream drug candidates [1]. Conversely, substituting with 2-amino-5-chloropyridine introduces a C-Cl bond that is susceptible to unwanted oxidative addition during palladium-catalyzed cross-coupling steps, leading to competitive dehalogenation side-reactions [2]. Furthermore, the strong inductive effect of the fluorine atom significantly depresses the nucleophilicity of the 2-amino group compared to unsubstituted analogs, requiring specific coupling reagents that make synthetic protocols non-interchangeable [3].

Amine Basicity and Nucleophilicity Modulation

The introduction of a fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect across the pyridine ring, significantly reducing the electron density at the 2-amino group. Quantitative measurements show that 2-amino-5-fluoropyridine has a pKa of approximately 4.62, compared to 6.82 for the unsubstituted 2-aminopyridine baseline [1]. This substantial drop in basicity alters the compound's reactivity profile, meaning standard acylation or Buchwald-Hartwig amination protocols optimized for 2-aminopyridine will often result in poor yields when applied to the fluorinated analog without adjusting the base or coupling reagent [2].

Evidence DimensionConjugate acid pKa
Target Compound Data4.62
Comparator Or Baseline2-Aminopyridine (6.82)
Quantified Difference2.20 log unit reduction in basicity
ConditionsAqueous solution, standard temperature

The reduced basicity necessitates the procurement of stronger coupling reagents (e.g., HATU) for amide bond formation and alters the pH requirements for salt-screening and extraction workflows.

Orthogonal Chemoselectivity in Transition Metal Catalysis

In multi-step syntheses involving transition metal catalysis, the choice of halogen is critical for preventing unwanted side reactions. The C-F bond in 2-amino-5-fluoropyridine possesses a high bond dissociation energy (~116 kcal/mol), rendering it highly inert to standard Pd(0) oxidative addition [1]. In contrast, substituting this building block with 2-amino-5-chloropyridine (C-Cl BDE ~81 kcal/mol) introduces a reactive site that frequently undergoes competitive dehalogenation or polymerization under standard Suzuki or Buchwald-Hartwig coupling conditions [2].

Evidence DimensionBond Dissociation Energy (BDE) and Pd(0) reactivity
Target Compound Data~116 kcal/mol (Inert to standard Pd(0))
Comparator Or Baseline2-Amino-5-chloropyridine (~81 kcal/mol, reactive)
Quantified Difference~35 kcal/mol higher bond strength
ConditionsStandard palladium-catalyzed cross-coupling environments

Allows chemists to perform downstream cross-coupling on other parts of the molecule without requiring highly specialized, expensive ligands to protect the 5-position.

Lipophilicity and Membrane Permeability Enhancement

Optimizing the partition coefficient (LogP) is a primary objective in pharmaceutical material selection to ensure adequate passive membrane permeability. 2-Amino-5-fluoropyridine demonstrates a calculated LogP of 1.17, providing a substantial increase in lipophilicity over the unsubstituted 2-aminopyridine, which has a LogP of 0.49 [1]. Because the fluorine atom closely mimics the steric bulk of hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), this enhancement in lipophilicity is achieved without introducing the severe steric clashes that would occur with heavier halogens like chlorine or bromine [2].

Evidence DimensionPartition Coefficient (LogP)
Target Compound Data1.17
Comparator Or Baseline2-Aminopyridine (0.49)
Quantified Difference0.68 log unit increase in lipophilicity
ConditionsStandard octanol-water partition modeling

Provides a critical boost to the lipophilicity of pharmaceutical building blocks, improving passive membrane permeability without adding disruptive steric bulk.

Synthesis of Dual Orexin Receptor Antagonists (e.g., Lemborexant)

2-Amino-5-fluoropyridine is the exact required precursor for the final HATU-mediated coupling step in the production of Lemborexant. The 5-fluoro group is essential for the drug's target binding affinity and metabolic stability, making the fluorinated building block irreplaceable in this manufacturing workflow [1].

Development of Kinase Inhibitor Hinge-Binding Motifs

In the design of PI3Kβ and other kinase inhibitors, the 2-aminopyridine core acts as a critical hinge binder. Procuring the 5-fluoro derivative ensures that the C5 metabolic soft spot is blocked, significantly improving the in vivo pharmacokinetic profile compared to unsubstituted analogs [2].

Orthogonal Multi-Step Cross-Coupling Syntheses

Due to the high bond dissociation energy of the C-F bond, this compound is ideal for complex syntheses where the 2-amino group must be functionalized (e.g., via Buchwald-Hartwig amination) while preserving the halogen at the 5-position. Using 2-amino-5-chloropyridine in these scenarios often results in unwanted oligomerization, making the fluoro-analog the superior choice for yield optimization [3].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

112.04367633 Da

Monoisotopic Mass

112.04367633 Da

Heavy Atom Count

8

UNII

L2H46AT7ZN

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (10.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-5-fluoropyridine

Dates

Last modified: 08-15-2023

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